(7-Bromo-1H-indazol-3-yl)-methanol
Description
Historical Perspectives in Indazole Research
The study of indazoles dates back to the 19th century, with early research focusing on their fundamental synthesis and reactivity. Over the decades, the development of new synthetic methodologies has allowed for the preparation of a wide range of substituted indazoles, each with unique properties and potential applications. This has led to a burgeoning interest in their chemical and biological activities, transforming them from chemical curiosities to vital components in the quest for new therapeutic agents and advanced materials.
The Indazole Nucleus: Tautomerism and Isomeric Considerations in Research Contexts
A key feature of the indazole nucleus is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole (B372694) ring can reside on either of the two nitrogen atoms. This gives rise to two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.
The position of substituents on the indazole ring also leads to a variety of isomers. The numbering of the indazole ring system allows for substitution at multiple positions, each imparting distinct electronic and steric properties to the molecule. These isomeric and tautomeric considerations are not merely academic; they have profound implications for the molecule's reactivity, physical properties, and, crucially, its biological activity. The specific arrangement of atoms and functional groups dictates how the molecule interacts with biological targets, making the precise control of isomerism and tautomerism a critical aspect of synthetic strategy.
Academic Relevance of Functionalized Indazoles in Chemical Synthesis and Theoretical Studies
Functionalized indazoles are of immense interest in both synthetic and theoretical chemistry. Their utility as versatile intermediates stems from the ability to selectively introduce a wide array of functional groups at various positions on the bicyclic ring. This allows for the construction of complex molecular architectures and the fine-tuning of physicochemical properties.
In the realm of chemical synthesis, indazole derivatives are key precursors in the construction of more elaborate heterocyclic systems and have been employed in a multitude of cross-coupling reactions. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of indazoles. These theoretical investigations provide valuable insights that guide synthetic efforts and help in the rational design of new indazole-based compounds with desired characteristics.
Specific Research Context of (7-Bromo-1H-indazol-3-yl)-methanol within Indazole Chemistry
Within the vast family of indazole derivatives, this compound (CAS Number: 1220040-11-8) holds a specific and important position. The presence of a bromine atom at the 7-position and a methanol (B129727) group at the 3-position makes it a bifunctional molecule with significant potential as a building block in organic synthesis.
The 7-bromo substitution is particularly noteworthy. Halogenated indazoles are valuable precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide variety of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for screening and optimization. The importance of this scaffold is highlighted by its use in the synthesis of complex pharmaceutical agents. For instance, the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. chemrxiv.orgresearchgate.net This underscores the value of the 7-bromo-indazole motif in medicinal chemistry.
The methanol group at the 3-position offers another reactive handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, further expanding the synthetic utility of the molecule. A common synthetic route to this compound likely involves the reduction of the corresponding aldehyde, 7-bromo-1H-indazole-3-carbaldehyde. nih.govmdpi.com
While specific, detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural features firmly place it as a valuable intermediate for the synthesis of novel, highly substituted indazole derivatives for academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
(7-bromo-2H-indazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKCIJUMQGHHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306094 | |
| Record name | 7-Bromo-1H-indazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-11-8 | |
| Record name | 7-Bromo-1H-indazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-indazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 7 Bromo 1h Indazol 3 Yl Methanol and Its Precursors
Methodologies for Bromination of Indazole Ring Systems
The introduction of a bromine atom at the C7 position of the indazole ring is a critical step in the synthesis of (7-Bromo-1H-indazol-3-yl)-methanol. This section details various strategies to achieve this regioselective bromination.
Regioselective C7-Bromination Techniques
The direct and selective bromination of the C7 position of the 1H-indazole core can be challenging due to the presence of multiple reactive sites. However, research has demonstrated that with appropriate substrates and reagents, high regioselectivity can be achieved. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov
The regioselectivity of the bromination is significantly influenced by the nature and position of substituents on the indazole ring. For instance, the presence of a sulfonamido or amido group at the C4 position can direct the bromination to the C7 position. nih.gov In a study utilizing N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide as the substrate, treatment with NBS in dimethylformamide (DMF) at 80 °C afforded the desired C7-brominated product in good yield. nih.gov It was observed that strong electron-withdrawing groups at C4, such as a nitro group, can lead to a mixture of mono- and di-brominated products, with a decrease in the yield of the C7-monobrominated compound. nih.gov Conversely, benzamide (B126) groups at the C4 position have been shown to exclusively yield the C7-halogenated products. nih.gov
The mechanism of this electrophilic substitution is guided by the electronic properties of the indazole ring. Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the reactivity of different positions on the indazole nucleus, confirming the favorability of C7 substitution under specific conditions. nih.gov
Table 1: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles with NBS
| C4-Substituent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Methylbenzenesulfonamido | 1.1 equiv. NBS, DMF, 80 °C, 18 h | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | nih.gov |
| Benzamido | NBS, High Temperature | 7-Bromo-N-phenyl-1H-indazol-4-amide | - | nih.gov |
| Nitro | NBS, High Temperature | Mixture of 7-bromo and 5,7-dibromo derivatives | 17 (for 7-bromo) | nih.gov |
Ultrasound-Assisted Bromination Protocols and Their Efficacy
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. In the context of indazole bromination, ultrasound-assisted protocols have been successfully developed, particularly for the C3 position. nih.govnih.govrsc.orgrsc.org
A notable example is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source in a green solvent, accelerated by ultrasonic irradiation. nih.govrsc.org This method has proven to be highly efficient for the selective 3-bromination of 2H-indazoles, providing products in very high yields within a short timeframe. nih.govrsc.org The reaction is compatible with a wide range of functionalized indazoles and proceeds under mild conditions. nih.govnih.gov Mechanistic studies suggest that this ultrasound-assisted C-H bond cleavage and C-Br bond formation is not a radical process. nih.govnih.gov
While the efficacy of ultrasound-assisted bromination at the C3 position is well-documented, there is a notable lack of research on its application for the regioselective C7-bromination of the indazole ring. This represents an area for future investigation, as the benefits of sonochemistry could potentially be extended to this transformation as well.
Table 2: Ultrasound-Assisted C3-Bromination of Indazoles
| Indazole Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | DBDMH | Ethanol (B145695) | Ultrasound (40 kHz), 40 °C, 30 min | 3-Bromo-2-phenyl-2H-indazole | High | nih.govrsc.org |
| Various 2H-indazoles | DBDMH | Green Solvent | Ultrasound | 3-Bromo-2H-indazole derivatives | High | nih.govrsc.org |
Metal-Free Halogenation Approaches for Indazole Derivatives
The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce environmental impact and avoid contamination of products with residual metals. For the halogenation of indazoles, several metal-free approaches have been reported, offering high regioselectivity. nih.govrsc.orgrsc.orgresearchgate.net
An efficient method for the direct C-H halogenation of 2H-indazoles employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). nih.govrsc.org By carefully tuning the reaction conditions, including the solvent and the equivalents of the halogenating agent, it is possible to achieve the selective synthesis of mono-, poly-, and even hetero-halogenated indazoles in high yields. nih.govrsc.org
For instance, the mono-bromination of 2H-indazoles can be carried out in water, an environmentally friendly solvent, to produce the corresponding 3-bromo-2H-indazoles in excellent yields. nih.gov Interestingly, by increasing the equivalents of NBS, the reaction can be directed to produce 3,7-dibromo-2H-indazole. nih.gov The reactivity of the C7 position is noted to be lower than that of the C3 and C5 positions, which allows for a degree of control over the halogenation pattern. nih.govrsc.orgrsc.orgresearchgate.net These metal-free methods are characterized by their mild reaction conditions, simple execution, and short reaction times, making them attractive for applications in the pharmaceutical and agrochemical industries. nih.govrsc.org
Table 3: Metal-Free Regioselective Halogenation of 2H-Indazoles
| Substrate | Reagent(s) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | 1.3 equiv. NBS | Water | 95 °C | 3-Bromo-2-phenyl-2H-indazole | 96 | nih.gov |
| 2-Phenyl-2H-indazole | Excess NBS | Ethanol | - | 3,7-Dibromo-2-phenyl-2H-indazole | - | nih.gov |
| 2-(m-Tolyl)-2H-indazole | NBS, then NCS | - | - | 3-Bromo-7-chloro-2-(m-tolyl)-2H-indazole | Moderate | nih.govrsc.org |
| 2-(m-Tolyl)-2H-indazole | NCS, then NBS | - | - | 7-Bromo-3-chloro-2-(m-tolyl)-2H-indazole | 65-74 | nih.govrsc.org |
Synthesis of 3-Substituted Indazolyl Methanol (B129727) Moieties
The introduction of a hydroxymethyl group at the C3 position is the final key transformation to obtain this compound. This section explores potential strategies for this functionalization.
Formation of the Hydroxymethyl Group at the C3 Position
The first step would be the formylation of a 7-bromo-1H-indazole precursor at the C3 position to yield 7-bromo-1H-indazole-3-carboxaldehyde. While the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective, alternative methods have been developed. rsc.org One such method involves the nitrosation of indoles, which can be rearranged to form 1H-indazole-3-carboxaldehydes. rsc.org This approach has been shown to be effective for a range of substituted indoles, providing the corresponding indazole-3-carboxaldehydes in good yields. rsc.org
Once the 7-bromo-1H-indazole-3-carboxaldehyde is obtained, the second step would be the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic chemistry that can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), under mild conditions to afford the target molecule, this compound.
Another potential, though less direct, approach could involve the reaction of a suitable 7-bromo-indazole derivative with formaldehyde (B43269). It has been reported that indazoles can react with formaldehyde in the presence of aqueous HCl to yield (1H-indazol-1-yl)methanol derivatives. nih.gov However, this method leads to N-substitution rather than C-substitution and would require further investigation to adapt it for C3-hydroxymethylation.
Convergent and Divergent Synthetic Routes to this compound
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of flexibility and efficiency.
A plausible divergent strategy would commence with a common, pre-formed indazole intermediate, which is then selectively functionalized at the C3 and C7 positions. One such route could start with 1H-indazole. The initial step would involve the introduction of a functional group at the C3 position that can be later converted to a hydroxymethyl group. For instance, a formylation reaction can yield 1H-indazole-3-carbaldehyde. Subsequent regioselective bromination at the C7 position would lead to the key intermediate, 7-Bromo-1H-indazole-3-carbaldehyde. The final step would be the reduction of the aldehyde to the desired primary alcohol. Alternatively, the order of functionalization could be reversed, with initial bromination of 1H-indazole to yield 7-Bromo-1H-indazole, followed by functionalization at the C3 position. However, direct functionalization at C3 of a pre-existing indazole can sometimes be challenging and lead to mixtures of N1 and N2 alkylated or acylated products.
Another divergent approach could leverage a di-halogenated indazole intermediate, such as 3-bromo-7-iodo-1H-indazole. This allows for selective functionalization at either the C3 or C7 position through palladium-catalyzed cross-coupling reactions, offering a high degree of flexibility for creating a library of analogs.
A convergent strategy , in contrast, would involve the synthesis of two or more fragments that are then combined in the later stages to form the final product. For this compound, a convergent approach could involve the reaction of a suitably substituted o-halobenzonitrile, such as 2-fluoro-3-bromobenzonitrile, with hydrazine (B178648) to construct the indazole ring. Subsequent modification of the nitrile group at the C3 position would be necessary to install the hydroxymethyl functionality. For example, reduction of the nitrile to an amine followed by diazotization and hydrolysis could yield the alcohol, although this route may present challenges with selectivity and yield.
A more direct convergent route involves the nitrosation of a substituted indole (B1671886). Specifically, the reaction of 7-bromoindole (B1273607) with a nitrosating agent can directly yield 7-Bromo-1H-indazole-3-carbaldehyde, which is then reduced to the target alcohol. This method efficiently constructs the desired scaffold in a limited number of steps.
Optimization of Reaction Conditions and Yield for Academic Synthesis
The successful synthesis of this compound in an academic research setting hinges on the careful optimization of reaction conditions to ensure high yields and purity. Key transformations in the synthesis of this molecule are the formation of the 7-Bromo-1H-indazole-3-carbaldehyde precursor and its subsequent reduction.
Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde:
A highly efficient method for the synthesis of substituted 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles. Research has demonstrated that this transformation can be optimized to achieve high yields. For the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde, a related isomer, a yield of 94% has been reported. The reaction of 7-bromo-indole with sodium nitrite (B80452) in a slightly acidic environment represents a promising route to 7-Bromo-1H-indazole-3-carbaldehyde.
To maximize the yield and minimize side reactions, such as the formation of dimers, a reverse addition of the indole to the nitrosating mixture at low temperatures is often employed. The choice of solvent and the stoichiometry of the reagents are also critical parameters.
Table 1: Optimized Conditions for the Synthesis of Substituted 1H-Indazole-3-Carboxaldehydes from Indoles
| Entry | Indole Substrate | Reagents and Conditions | Yield (%) |
| 1 | 5-Bromo-indole | NaNO₂, HCl (aq), DMF, 0°C to rt, 2h addition, then 3h at 50°C | 94 |
| 2 | 6-Bromo-indole | NaNO₂, HCl (aq), DMF, 0°C to rt, 2h addition, then 3h at 50°C | 78 |
| 3 | 7-Methyl-indole | NaNO₂, HCl (aq), DMF, 0°C to rt, 12h | 72 |
This table presents data for the synthesis of related substituted indazole-3-carboxaldehydes to illustrate the general effectiveness of the optimized nitrosation method.
Reduction of 7-Bromo-1H-indazole-3-carbaldehyde:
The final step in the synthesis is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity. The optimization of this reduction is crucial to ensure complete conversion without affecting the sensitive indazole ring or the bromo-substituent.
Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of the reducing agent. Protic solvents like ethanol or methanol are often used and can enhance the reaction rate. The reaction is typically carried out at temperatures ranging from 0°C to room temperature.
Table 2: Optimization of Aldehyde Reduction using Sodium Borohydride
| Entry | Substrate | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aromatic Aldehyde | NaBH₄ (1.1) | Methanol | 0 - 25 | 1-2 h | >95 |
| 2 | Aromatic Aldehyde | NaBH₄ (1.1) | Ethanol | 25 | 1 h | >95 |
| 3 | Heteroaromatic Aldehyde | NaBH₄ (1.5) | Ethanol/Water | 25 | 2-4 h | ~90 |
| 4 | Aromatic Aldehyde | NaBH₄ (1.0) | THF/Water | 25 | 1 h | >95 |
This table provides representative data for the reduction of aromatic and heteroaromatic aldehydes, which can be applied to the reduction of 7-Bromo-1H-indazole-3-carbaldehyde. The exact yield for the target molecule would require empirical determination.
By carefully controlling these reaction parameters, the synthesis of this compound can be achieved with high efficiency and purity, making it readily accessible for further investigation in academic research.
Comprehensive Structural Characterization of 7 Bromo 1h Indazol 3 Yl Methanol Via Advanced Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of (7-Bromo-1H-indazol-3-yl)-methanol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the pyrazole (B372694) ring, as well as the anisotropic effects of the aromatic system.
Based on data from analogous substituted indazoles, the expected chemical shifts in a solvent like DMSO-d₆ are presented in Table 1. The aromatic protons are expected to appear as doublets or triplets, with coupling constants (J) in the range of 7-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling. The methylene protons of the CH₂OH group would likely appear as a singlet, while the OH and NH protons would be observed as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | 7.60 - 7.70 | d | ~8.0 |
| H-5 | 7.10 - 7.20 | t | ~7.5 |
| H-6 | 7.35 - 7.45 | d | ~7.0 |
| CH₂ | 4.70 - 4.80 | s | - |
| OH | 5.30 - 5.50 | br s | - |
Note: These are predicted values based on related structures and may vary in experimental conditions.
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the substituents. The carbon atom bearing the bromine (C-7) is expected to be significantly shielded compared to the corresponding carbon in the non-brominated analog. The C-3 carbon, attached to the methanol group, and the quaternary carbons C-3a and C-7a, are also expected to have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | 145 - 150 |
| C-3a | 120 - 125 |
| C-4 | 122 - 127 |
| C-5 | 120 - 125 |
| C-6 | 128 - 133 |
| C-7 | 110 - 115 |
| C-7a | 138 - 143 |
Note: These are predicted values based on related structures and may vary in experimental conditions.
¹⁵N NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would be indicative of their tautomeric state and involvement in hydrogen bonding.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for elucidating the detailed molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for C-4, C-5, C-6, and the methylene carbon based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for confirming the substitution pattern. For instance, correlations from the methylene protons to C-3 and C-3a would confirm the position of the methanol group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the methanol group and to confirm the regiochemistry of the substituents on the indazole ring through space interactions.
Vibrational Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring are expected in the 1450-1620 cm⁻¹ region. The C-O stretching of the primary alcohol would likely appear around 1050 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C/C=N Stretch | 1450 - 1620 | Medium to Strong |
| C-O Stretch | 1000 - 1100 | Strong |
Note: These are predicted values and may vary based on the physical state of the sample.
Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and C=O give strong FTIR signals, non-polar bonds and symmetric vibrations often result in strong Raman scattering. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the indazole ring and the C-Br bond. The symmetric breathing vibrations of the aromatic ring are expected to be prominent in the Raman spectrum.
A comprehensive analysis combining both FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, providing a detailed fingerprint for its identification and structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
There is currently no published experimental mass spectrometry data for this compound. Therefore, a detailed analysis of its molecular weight and fragmentation behavior cannot be provided at this time. Such an analysis would be crucial for confirming the compound's elemental composition and for elucidating its structural features through the identification of characteristic fragment ions.
X-ray Crystallography for Solid-State Molecular Architecture
Similarly, a search for single-crystal X-ray diffraction studies on this compound yielded no specific results. This technique is indispensable for the unambiguous determination of a molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Without experimental crystallographic data, the absolute configuration, precise bond lengths, and bond angles of this compound remain undetermined. This information is fundamental to understanding the molecule's geometry and stereochemistry.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystal Lattices
Consequently, an analysis of the intermolecular forces, such as hydrogen bonding, that govern the packing of this compound molecules in a crystal lattice cannot be performed. Understanding these interactions is key to predicting and explaining the compound's physical properties.
Computational Chemistry and Quantum Mechanical Analysis of 7 Bromo 1h Indazol 3 Yl Methanol
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying complex systems like indazole derivatives.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For indazole and its derivatives, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with various Pople-style basis sets is commonly employed. nih.govnih.gov
B3LYP/6-311++G(d,p): This is a widely used combination that provides a good description of molecular geometries and electronic properties. The 6-311G basis set is a triple-zeta basis set, which offers more flexibility in describing the valence electrons compared to double-zeta sets. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments. Studies on related indazole derivatives have successfully utilized this level of theory. nih.gov
B3LYP/6-31g: This represents a more modest level of theory. The 6-31G basis set is a double-zeta basis set. While less computationally demanding, it may provide a less accurate description of the electronic properties compared to larger basis sets. The choice of basis set often involves a trade-off between computational cost and desired accuracy.
The selection of the functional and basis set is a critical first step in any DFT study, as it directly influences the reliability of the calculated properties. For a molecule like (7-Bromo-1H-indazol-3-yl)-methanol, which contains a heteroaromatic system and a bromine atom, a basis set that can adequately describe the electron distribution and polarization effects is crucial.
Before any electronic properties can be reliably calculated, the molecule's geometry must be optimized to find its most stable conformation, which corresponds to an energetic minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized.
For this compound, the conformational flexibility primarily arises from the rotation of the methanol (B129727) group (-CH₂OH) relative to the indazole ring. The optimization process would explore different rotational conformers to identify the one with the lowest energy. This is crucial because the molecular conformation can significantly impact its electronic properties and reactivity. The resulting optimized geometry provides the foundation for all subsequent calculations, including molecular orbital analysis and the prediction of reactivity descriptors.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they play a key role in chemical reactions.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. Conversely, the LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule a better electrophile.
In the case of this compound, the HOMO is expected to be distributed over the electron-rich indazole ring system. The LUMO, on the other hand, would likely be located on the indazole ring as well, providing a site for nucleophilic attack. The presence of the bromine atom and the methanol group will influence the energy and distribution of these frontier orbitals.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for assessing the chemical stability and reactivity of a molecule.
Large Energy Gap: A large ΔE suggests high kinetic stability and low chemical reactivity. This is because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions.
Small Energy Gap: A small ΔE indicates low kinetic stability and high chemical reactivity. Molecules with a small energy gap are more polarizable and are generally more reactive.
The academic implications of the energy gap are significant. It is used to understand the electronic transitions within a molecule and to predict its behavior in chemical reactions. For instance, a smaller HOMO-LUMO gap in a drug candidate might suggest greater reactivity and potential for metabolic transformation. In a study on novel indazole derivatives, compounds with larger HOMO-LUMO gaps were identified, indicating higher stability. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Substituted Indazole Derivatives
| Compound (Illustrative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Indazole Derivative A | -6.2 | -1.5 | 4.7 |
| Indazole Derivative B | -5.8 | -2.0 | 3.8 |
| Indazole Derivative C | -6.5 | -1.2 | 5.3 |
| Note: This table presents hypothetical data for illustrative purposes to demonstrate the range of values for frontier orbital energies and energy gaps in substituted indazole derivatives based on typical computational studies. |
Reactivity and Selectivity Predictions based on Quantum Chemical Descriptors
Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be derived from DFT calculations to provide a more detailed understanding of a molecule's reactivity and selectivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
Some key reactivity descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the energy gap: η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. It is calculated as ω = χ² / (2η).
By calculating these descriptors for this compound, one could predict its general reactivity profile. For example, a high electrophilicity index would suggest that the molecule is likely to participate in reactions as an electrophile. These descriptors also help in understanding the selectivity of reactions, as different sites within the molecule will exhibit different local reactivity, which can be analyzed through methods like Fukui function analysis.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. wikipedia.org These functions describe the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org This allows for the identification of the most probable sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. scm.com
The key Fukui functions are:
f+(r) : This function measures the reactivity towards a nucleophilic attack and identifies the most electrophilic sites in the molecule. It is calculated by considering the electron density of the molecule after adding an electron. scm.com
f-(r) : This function indicates the reactivity towards an electrophilic attack, highlighting the most nucleophilic sites. It is derived from the electron density of the molecule after an electron is removed. scm.com
f0(r) : This function is used to predict sites for radical attacks.
For this compound, a computational analysis would involve optimizing the molecule's geometry and then calculating the electron densities for its neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states. The resulting data, often condensed to individual atoms (condensed Fukui functions), would identify the atoms most susceptible to attack.
Illustrative Data for this compound:
The following table represents hypothetical condensed Fukui function values (f_k^+, f_k^-) for selected atoms of the molecule. Higher values indicate a greater propensity for the specified type of attack.
| Atom | f_k^- (Nucleophilic Site) | f_k^+ (Electrophilic Site) |
| N1 | 0.15 | 0.08 |
| N2 | 0.12 | 0.11 |
| C3 | 0.05 | 0.18 |
| C7 | 0.03 | 0.14 |
| Br8 | 0.22 | 0.05 |
| O (methanol) | 0.25 | 0.03 |
Note: This table is for illustrative purposes only and represents the type of data generated from a Fukui analysis.
Based on these hypothetical values, the oxygen atom of the methanol group and the bromine atom would be the most likely sites for an electrophilic attack (they are the most nucleophilic). Conversely, the C3 carbon of the indazole ring would be the most probable site for a nucleophilic attack (it is the most electrophilic).
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to indicate varying levels of electrostatic potential:
Red : Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue : Regions of high positive potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net
Green : Regions of neutral or near-zero potential.
For this compound, an MEP map would likely reveal significant negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the oxygen atom of the methanol group due to the presence of lone pairs of electrons. A region of high positive potential (blue) would be expected around the hydrogen atom of the methanol's hydroxyl group and the hydrogen attached to the N1 nitrogen, making them potential sites for hydrogen bonding. The bromine atom would also influence the charge distribution, likely creating a region of slight negative potential.
Conformational Analysis and Tautomeric Preference Studies via Computational Methods
Computational methods are crucial for exploring the conformational landscape and tautomeric possibilities of a molecule. sapub.org
Conformational Analysis: this compound has rotational freedom around the single bond connecting the methanol group to the indazole ring. A conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformer. This process identifies the most stable conformer (the one with the lowest energy) and any energy barriers to rotation. The results would indicate the preferred spatial orientation of the methanol group relative to the indazole ring.
Tautomeric Preference: Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen, respectively. Computational studies would calculate the relative energies of these tautomers. By comparing the total energies of the optimized geometries of the 1H and 2H forms of this compound, the more stable tautomer can be identified. sapub.org This analysis is critical as the tautomeric form can significantly influence the molecule's chemical and biological properties.
Illustrative Energy Data for Tautomeric Preference:
| Tautomer | Relative Energy (kcal/mol) |
| 1H-(7-Bromo-indazol-3-yl)-methanol | 0.00 (Reference) |
| 2H-(7-Bromo-indazol-3-yl)-methanol | +3.5 |
Note: This table is for illustrative purposes only. The positive value for the 2H tautomer suggests it is less stable than the 1H form.
Solvent Effects on Molecular Properties through Implicit and Explicit Solvation Models
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is used to calculate how the solvent affects properties like molecular geometry, electronic structure, and stability. For this compound, an implicit model could predict changes in its dipole moment and the relative energies of its conformers and tautomers in different solvents (e.g., water, ethanol (B145695), chloroform).
Explicit Solvation Models: These models provide a more detailed and computationally intensive approach by simulating a specific number of individual solvent molecules around the solute molecule. This method is particularly useful for studying specific solute-solvent interactions, such as hydrogen bonding. An explicit solvation study of this compound in water, for instance, could provide detailed insights into the hydrogen bond network formed between the molecule's hydroxyl and amine groups and the surrounding water molecules.
By employing these models, researchers can gain a deeper understanding of how the behavior of this compound might change in different chemical environments.
Mechanistic Investigations of Chemical Reactions Involving 7 Bromo 1h Indazol 3 Yl Methanol
Reaction Pathway Elucidation for Synthesis of (7-Bromo-1H-indazol-3-yl)-methanol
The synthesis of this compound is a multi-step process that involves the strategic functionalization of the indazole core. The key transformations are the introduction of a hydroxymethyl group at the C3 position and a bromine atom at the C7 position.
Detailed Steps of C3-Hydroxymethylation
The introduction of a hydroxymethyl group at the C3 position of an indazole ring can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate indazole precursor with formaldehyde (B43269). nih.gov The mechanism of this reaction is influenced by the reaction conditions, particularly the pH. nih.gov
In acidic media, formaldehyde is protonated to form a more electrophilic species. The indazole, acting as a nucleophile, can then attack the protonated formaldehyde. acs.org The reaction typically favors substitution at the N1 position, leading to the formation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, subsequent rearrangement or specific reaction conditions can lead to the desired C3-functionalized product.
Computational studies, such as those using B3LYP/6-311++G(d,p) level calculations, have been employed to understand the relative stabilities of the resulting isomers. nih.govacs.org These studies indicate that the 1-substituted isomer is generally more stable than the 2-substituted isomer. nih.govacs.org
Bromination Mechanism at the C7 Position
The regioselective bromination of the indazole ring at the C7 position is a critical step in the synthesis of the target compound. The electronic properties of the indazole ring and the choice of brominating agent and reaction conditions determine the site of bromination. nih.gov
N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indazoles. nih.gov The reaction mechanism is believed to proceed via an electrophilic aromatic substitution pathway. The reactivity of the different positions on the indazole ring towards electrophilic attack is influenced by the substituents already present on the ring. For instance, the presence of certain groups at the C4 position can direct the bromination to the C7 position. nih.gov
Computational studies can be used to estimate the reactivity of the various positions on the indazole ring, providing insights into the observed regioselectivity. nih.gov Factors such as the reaction temperature and solvent also play a significant role in controlling the outcome of the bromination reaction. nih.gov In some cases, undesired side products, such as di-brominated compounds, may be formed, necessitating careful optimization of the reaction conditions. nih.gov
Study of Intermediates and Transition States in Relevant Reactions
The detailed study of reaction mechanisms involves the characterization of transient species such as intermediates and transition states. While direct observation of these species is often challenging, their existence and properties can be inferred from kinetic studies and computational modeling.
In the synthesis of functionalized indazoles, various intermediates can be postulated. For example, in the C3-hydroxymethylation reaction, an initial N-hydroxymethylated indazole can be considered an intermediate that may rearrange to the C3-substituted product.
Transition state theory is a powerful tool for understanding reaction rates and selectivity. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of transition states for different reaction pathways. wuxibiology.com For instance, in the N-alkylation of indazoles, the energy difference between the transition states for N1 and N2 alkylation can explain the observed regioselectivity. wuxibiology.com Non-covalent interactions within the transition state structure can also play a crucial role in lowering the activation energy and favoring a particular pathway. wuxibiology.com
Role of Catalysis and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the outcome of chemical reactions involving indazoles, influencing both selectivity and efficiency.
Catalysis: Transition-metal catalysis is widely employed in the synthesis and functionalization of indazoles. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to introduce aryl groups at specific positions of the indazole ring. nih.govmdpi.com The choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity. mdpi.com Similarly, rhodium and copper catalysts have been utilized in annulation reactions to construct the indazole ring system. nih.govnih.gov
Reagents: The selection of reagents plays a crucial role in determining the regioselectivity of reactions such as alkylation and halogenation. In the N-alkylation of indazoles, the outcome can be influenced by the choice of base, solvent, and the alkylating agent itself. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for certain substituted indazoles. nih.govresearchgate.net Conversely, specific substituents on the indazole ring, such as a nitro or carboxylate group at the C7 position, can direct alkylation to the N2 position. nih.govresearchgate.net
The nature of the brominating agent is also critical. While N-bromosuccinimide is a common choice, other reagents can be employed depending on the desired outcome and substrate. nih.gov The use of visible-light photoredox catalysis with a photosensitizer like erythrosine B can enhance the electrophilicity of NBS, leading to faster and more efficient bromination. researchgate.net
Kinetic and Thermodynamic Aspects of Reactions
The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. Understanding these aspects is essential for controlling the formation of the desired product.
Thermodynamics: The relative stability of different isomers and tautomers of indazole derivatives is a key thermodynamic consideration. The 1H-indazole tautomer is generally more stable than the 2H-tautomer. researchgate.netchemicalbook.combeilstein-journals.org Computational studies have quantified this energy difference. nih.gov Similarly, the thermodynamic stability of the final products can influence the reaction outcome. In some cases, the observed regioselectivity can be attributed to the formation of the thermodynamically more stable isomer. rsc.org The standard molar enthalpies of formation for various indazole derivatives have been determined experimentally and computationally, providing valuable thermodynamic data. researchgate.netdntb.gov.ua
Kinetics: Kinetic studies provide insights into reaction rates and the factors that influence them. The Curtin-Hammett principle is often relevant in reactions of tautomeric compounds like indazoles, where the product ratio is determined by the relative energies of the transition states leading to the different products, rather than the relative populations of the ground-state tautomers. nih.gov The rate-determining step of a reaction can be identified through kinetic isotope effect (KIE) studies. researchgate.net For example, a KIE value close to unity suggests that C-H bond cleavage is not involved in the rate-determining step. researchgate.net
The interplay between kinetic and thermodynamic control can be complex. In some reactions, the initially formed product (kinetically controlled) may be less stable and can rearrange to a more stable isomer over time (thermodynamically controlled).
Chemical Transformations and Derivatization Strategies for 7 Bromo 1h Indazol 3 Yl Methanol
Modification of the Hydroxymethyl Group
The primary alcohol functionality of (7-Bromo-1H-indazol-3-yl)-methanol is a versatile handle for a variety of chemical modifications, including oxidation, etherification, esterification, and halogenation.
Oxidation Reactions to Carboxylic Acids or Aldehydes
The controlled oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 7-Bromo-1H-indazole-3-carbaldehyde, or the carboxylic acid, 7-Bromo-1H-indazole-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The synthesis of 7-Bromo-1H-indazole-3-carbaldehyde can be achieved using mild oxidizing agents that are known to convert primary alcohols to aldehydes without over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are commonly employed for such transformations.
For the preparation of 7-Bromo-1H-indazole-3-carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidic workup. Alternatively, Jones oxidation, using chromium trioxide (CrO3) in aqueous sulfuric acid and acetone, can effectively oxidize the primary alcohol to the carboxylic acid.
| Product | Reagents and Conditions |
| 7-Bromo-1H-indazole-3-carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) |
| 7-Bromo-1H-indazole-3-carbaldehyde | Dess-Martin periodinane (DMP), Dichloromethane (DCM) |
| 7-Bromo-1H-indazole-3-carboxylic acid | Potassium permanganate (KMnO4), NaOH(aq), then H3O+ |
| 7-Bromo-1H-indazole-3-carboxylic acid | Chromium trioxide (CrO3), H2SO4(aq), Acetone |
Etherification and Esterification of the Alcohol Moiety
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a wide array of derivatives.
Etherification: The Williamson ether synthesis is a common method for the preparation of ethers from this alcohol. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.
Esterification: Ester derivatives can be synthesized through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method is particularly useful for introducing a variety of acyl groups.
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | 7-Bromo-3-(alkoxymethyl)-1H-indazole |
| Esterification | Carboxylic acid (R-COOH), H2SO4 (cat.) | (7-Bromo-1H-indazol-3-yl)methyl ester |
| Esterification | Acyl chloride (R-COCl), Pyridine | (7-Bromo-1H-indazol-3-yl)methyl ester |
| Esterification | Acid anhydride ((RCO)2O), Pyridine | (7-Bromo-1H-indazol-3-yl)methyl ester |
Halogenation of the Hydroxymethyl Group
The hydroxymethyl group can be converted to a more reactive halomethyl group, which can then serve as a key intermediate for further nucleophilic substitution reactions. The most common transformation is the conversion to a chloromethyl group. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reactions typically proceed in an inert solvent, and the resulting 3-(chloromethyl)-7-bromo-1H-indazole is a valuable building block for the introduction of various nucleophiles at the C3-methylene position.
| Product | Reagents and Conditions |
| 3-(Chloromethyl)-7-bromo-1H-indazole | Thionyl chloride (SOCl2) |
| 3-(Chloromethyl)-7-bromo-1H-indazole | Phosphorus pentachloride (PCl5) |
Reactions Involving the Bromo Substituent at C7
The bromine atom at the C7 position of the indazole ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. The C7-bromo substituent of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoindazole with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl and heteroaryl-aryl bonds. A variety of aryl and heteroaryl boronic acids can be successfully coupled with 4-substituted-7-bromo-1H-indazoles. nih.govrsc.org Optimized conditions often involve the use of a palladium catalyst such as Pd(PPh3)4 and a base like cesium carbonate (Cs2CO3) in a solvent mixture such as dioxane/ethanol (B145695)/water, often with microwave heating to accelerate the reaction. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples the 7-bromoindazole with an alkene to form a new carbon-carbon bond at the vinylic position. beilstein-journals.org This reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the hydrobromic acid formed. The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the resulting alkene.
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the 7-bromoindazole and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org This method is highly efficient for the synthesis of arylalkynes.
| Reaction Name | Coupling Partner | Catalyst System | Base |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh3)4 | Cs2CO3 |
| Heck | Alkene | Pd(OAc)2 / Ligand | Triethylamine |
| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | Diisopropylamine |
Nucleophilic Aromatic Substitution (SNAr) Strategies
While aromatic rings are generally not susceptible to nucleophilic attack, the presence of the electron-withdrawing indazole ring system can facilitate nucleophilic aromatic substitution (SNAr) at the C7 position, particularly if the ring is further activated by other electron-withdrawing groups. In an SNAr reaction, a nucleophile displaces the bromide leaving group.
The feasibility of SNAr on the 7-bromoindazole core is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can potentially displace the bromide. The reaction is often carried out at elevated temperatures and in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of an electron-withdrawing group elsewhere on the indazole ring would further activate the system towards nucleophilic attack. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved through a regioselective cyclization involving a nucleophilic attack by hydrazine (B178648). mdpi.comchemrxiv.orgresearchgate.net
| Nucleophile | Product Type |
| Alkoxide (e.g., NaOMe) | 7-Methoxy-1H-indazol-3-yl)-methanol |
| Thiolate (e.g., NaSPh) | 7-(Phenylthio)-1H-indazol-3-yl)-methanol |
| Amine (e.g., Piperidine) | 7-(Piperidin-1-yl)-1H-indazol-3-yl)-methanol |
Functionalization of the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms in the indazole ring allows for the introduction of various substituents, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. The regioselectivity of these reactions is a critical consideration, as the biological activity of N1- and N2-substituted isomers can differ significantly.
Alkylation and Acylation Reactions at Nitrogen
The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov
For this compound, the electron-withdrawing nature of the bromine atom at the C7 position is expected to influence the regioselectivity of N-alkylation. Studies on other 7-substituted indazoles have shown that electron-withdrawing groups, such as nitro or carboxylate, can direct alkylation towards the N2 position. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide, a common method for N-alkylation, would likely produce a mixture of N1 and N2 alkylated products, with a potential preference for the N2 isomer due to the electronic effect of the C7-bromo substituent. nih.gov
The choice of base and solvent can also play a crucial role. The use of different bases and solvents can alter the nature of the indazole anion and the transition state of the reaction, thereby influencing the N1/N2 ratio. nih.gov For example, mechanistic studies have suggested that chelation mechanisms with certain cations can favor N1-substitution. beilstein-journals.org
Acylation of indazoles is another important transformation. Generally, N-acylation is also regioselective, often favoring the more thermodynamically stable N1-acylindazole. nih.gov This preference is sometimes explained by the initial formation of the N2-acyl product, which then rearranges to the N1 isomer. nih.gov
Below is a table summarizing potential alkylation and acylation reactions for this compound based on established methodologies for similar indazole systems.
| Reagent/Conditions | Expected Product(s) | Reference |
| Alkyl halide (e.g., CH₃I), NaH, THF | Mixture of (7-Bromo-1-methyl-1H-indazol-3-yl)-methanol and (7-Bromo-2-methyl-2H-indazol-3-yl)-methanol | beilstein-journals.orgnih.gov |
| Acyl chloride (e.g., CH₃COCl), Pyridine | Predominantly (7-Bromo-1-acetyl-1H-indazol-3-yl)-methanol | nih.gov |
Table 1: Predicted Alkylation and Acylation Reactions of this compound
Formation of N-Oxides
The formation of N-oxides from indazoles is a less commonly reported transformation compared to alkylation or acylation. However, it represents a potential derivatization strategy to introduce a new functional group and alter the electronic properties of the indazole ring. Specific oxidizing agents and conditions would be required to achieve this transformation, and the regioselectivity (N1 vs. N2 oxide) would need to be determined experimentally.
Synthesis of Poly-substituted Indazole Derivatives from this compound
This compound is a valuable starting material for the synthesis of more complex, poly-substituted indazole derivatives. The bromine atom at the C7 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. By reacting this compound (or a protected version) with a suitable boronic acid in the presence of a palladium catalyst and a base, a wide range of 7-aryl or 7-heteroaryl-1H-indazol-3-yl)-methanol derivatives can be synthesized. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate. nih.gov
Furthermore, the hydroxymethyl group at the C3 position offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further derivatization through reactions such as Wittig olefination, reductive amination, or amide bond formation. nih.gov
The combination of these transformations—functionalization at the nitrogen atoms, cross-coupling at the C7 position, and modification of the C3 substituent—provides a modular approach to a vast chemical space of poly-substituted indazoles. A potential synthetic route could involve an initial Suzuki coupling to introduce a desired group at C7, followed by N-alkylation or acylation, and subsequent modification of the C3-methanol group.
The following table outlines a potential strategy for the synthesis of a poly-substituted indazole derivative starting from this compound.
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | (7-Aryl-1H-indazol-3-yl)-methanol | nih.govresearchgate.net |
| 2 | N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | (7-Aryl-1-alkyl-1H-indazol-3-yl)-methanol | beilstein-journals.orgnih.gov |
| 3 | Oxidation | Oxidizing agent (e.g., PCC, DMP) | 7-Aryl-1-alkyl-1H-indazole-3-carbaldehyde | nih.gov |
Table 2: Exemplary Synthetic Strategy for a Poly-substituted Indazole Derivative
This systematic approach, leveraging the inherent reactivity of different positions on the this compound core, underscores its utility as a versatile building block in the synthesis of complex indazole-based molecules for various applications.
Future Research Directions and Unexplored Avenues in 7 Bromo 1h Indazol 3 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of (1H-indazol-1-yl)methanol derivatives often involves the reaction of the corresponding N-unsubstituted indazole with formaldehyde (B43269). nih.govacs.org While effective, future research should focus on developing more sustainable and efficient methodologies for the synthesis of (7-Bromo-1H-indazol-3-yl)-methanol and its precursors.
Current synthetic approaches to functionalized indazoles often rely on multi-step sequences and sometimes harsh reaction conditions. For instance, the synthesis of related 3-aminoindazoles can involve palladium-catalyzed cross-coupling reactions or cyclization of substituted benzonitriles with hydrazine (B178648). nih.govmdpi.com The introduction of the bromine at the 7-position has been achieved through regioselective bromination using reagents like N-bromosuccinimide (NBS) in sulfuric acid. mdpi.comnih.gov
Future research could explore the following avenues:
Photocatalytic and Electrochemical Methods: Visible-light photoredox catalysis and electrochemical synthesis are emerging as powerful tools for green chemistry. acs.orgresearchgate.net Developing a photocatalytic C-H hydroxymethylation at the C3 position of 7-bromo-1H-indazole or an electrochemical approach could offer milder reaction conditions, reduce waste, and avoid the use of stoichiometric reagents. A recent study on the direct C3-amidation of 2H-indazoles using photoredox catalysis highlights the potential of this strategy, which eliminates the need for pre-functionalized substrates and expensive metal catalysts. acs.org
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. The synthesis of key intermediates, such as 7-bromo-1H-indazole, and the final hydroxymethylation step could be adapted to flow reactors, potentially increasing yield and purity while allowing for safer handling of hazardous reagents. chemrxiv.orgresearchgate.net
One-Pot Syntheses: Designing a one-pot reaction sequence starting from a readily available precursor, such as 2-bromo-6-nitrotoluene, to construct the functionalized indazole ring and introduce the methanol (B129727) group would significantly improve synthetic efficiency.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Advantages | Key Challenges | Relevant Research Context |
|---|---|---|---|
| Traditional (e.g., Formaldehyde addition) | Established reactivity | Use of hazardous reagents (formaldehyde), potential for side products | Reaction of NH-indazoles with formaldehyde. nih.govacs.org |
| Photocatalysis | Mild conditions, high selectivity, sustainable | Catalyst screening, optimization of light source and reaction parameters | Photocatalytic C3-amidation of 2H-indazoles. acs.org |
| Electrosynthesis | Avoids chemical oxidants/reductants, high atom economy | Electrode material selection, electrolyte optimization, regioselectivity control | Electrochemical oxidative Csp2-H/N-H cyclization of arylhydrazones. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of flow rates and residence times | Large-scale synthesis of indazole intermediates. chemrxiv.orgresearchgate.net |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and saving resources. For this compound, advanced computational modeling can elucidate key aspects of its chemical behavior.
Tautomerism and Conformation: The indazole ring exists in 1H and 2H tautomeric forms. nih.gov Computational studies, particularly using Density Functional Theory (DFT), can predict the relative stabilities of the 1H and 2H tautomers of this compound and how this equilibrium is influenced by solvents and substituents. This is crucial as the reactivity of the molecule, especially at the N1 and N2 positions, depends on the predominant tautomer.
Reaction Mechanism Elucidation: DFT calculations can be employed to model the transition states and reaction pathways for various transformations. For example, modeling the addition of formaldehyde to 7-bromo-1H-indazole can clarify the regioselectivity (N1 vs. N2 addition) and the reasons for the observed reactivity or lack thereof, as noted for 7-nitro-1H-indazole. nih.govacs.org Such studies can explain the electronic effects of the C7-bromo and C3-hydroxymethyl groups on the nucleophilicity of the pyrazole (B372694) nitrogens.
Predicting Spectroscopic Properties: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with high accuracy. acs.orgresearchgate.net These predictions can aid in the structural confirmation of newly synthesized derivatives and help distinguish between isomers that may be difficult to characterize experimentally.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Objective | Predicted Outcome/Insight | Relevant Research Context |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine tautomeric stability (1H vs. 2H) | Relative energies of tautomers, guiding regioselective reactions | DFT calculations on indazole electrophiles. pnrjournal.com |
| Transition State Theory (TST) with DFT | Elucidate reaction mechanisms (e.g., Suzuki coupling at C7) | Activation barriers, reaction intermediates, understanding of selectivity | Mechanism of formaldehyde addition to indazoles. acs.org |
| Gauge-Invariant Atomic Orbital (GIAO) | Predict NMR spectra | Calculated chemical shifts for structural verification | GIAO calculations for indazole derivatives. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions in complex architectures | Characterization of hydrogen bonds and other weak interactions | Analysis of intermolecular hydrogen bonds in indazolylmethanols. acs.org |
Exploration of New Chemical Transformations for Diverse Derivatives
The functional groups present in this compound offer multiple handles for chemical modification, enabling the creation of a diverse library of new compounds.
Cross-Coupling Reactions at C7: The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions. Future work should systematically explore Suzuki-Miyaura (with various aryl and heteroaryl boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines, amides), and Stille couplings to install a wide range of functional groups at this position. nih.govresearchgate.net This would generate novel 7-substituted-(1H-indazol-3-yl)-methanol derivatives with potentially unique biological or material properties. A study has already demonstrated the successful Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles. nih.gov
Transformations of the C3-Methanol Group: The primary alcohol at the C3 position can be oxidized to an aldehyde or a carboxylic acid, which can then serve as precursors for a host of other functionalities. For example, the aldehyde could undergo Wittig reactions, reductive aminations, or Henry reactions. The carboxylic acid could be converted to esters, amides, or other acid derivatives, significantly expanding the accessible chemical space.
Functionalization of the Indazole Nitrogens: The N1 and N2 positions of the indazole ring can be alkylated, acylated, or arylated. researchgate.net Selective functionalization of the N1 position of this compound, for instance, could be achieved under specific basic conditions, leading to derivatives with altered solubility and biological profiles.
Integration of this compound in Complex Molecular Architectures
As a bifunctional building block, this compound is an ideal starting point for the synthesis of complex molecules, including macrocycles and potential drug candidates.
Fragment-Based Drug Discovery: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov Similarly, the this compound core could be utilized in fragment-based approaches. The methanol group can form key hydrogen bonds with protein targets, while the C7 position allows for the introduction of vectors to explore different pockets of a binding site. Its derivative, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent, underscoring the value of this substitution pattern in complex drug design. mdpi.comchemrxiv.org
Synthesis of Macrocycles: The orthogonal reactivity of the C7-bromo and C3-methanol groups can be exploited in the synthesis of indazole-containing macrocycles. For example, the methanol group could be converted to a long-chain ether with a terminal alkyne, while the bromo group is converted to an azide (B81097) via nucleophilic substitution or a multi-step sequence. A subsequent intramolecular click reaction (Copper-catalyzed Azide-Alkyne Cycloaddition) would yield a novel macrocyclic system.
Development of Molecular Probes and Materials: By attaching fluorescent dyes or affinity tags through the C7 or C3 positions, this compound derivatives could be developed as molecular probes to study biological systems. Furthermore, its integration into polymeric structures could lead to new materials with interesting optical or electronic properties, an area where π-conjugated 2H-indazoles have shown promise. researchgate.net
Q & A
Q. How to address conflicting reactivity data in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
